molecular formula C13H9F2N3S B1455140 4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-40-9

4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1455140
M. Wt: 277.29 g/mol
InChI Key: ZUZFGGVLRHLOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (DF-PYMBT) is an organic compound with a unique chemical structure. It is a member of the benzothiazole family, which is widely used in the synthesis of various compounds. DF-PYMBT is of particular interest due to its potential applications in scientific research. This compound has been studied for its ability to act as a catalyst, an inhibitor, and a synthetic intermediate. In addition, DF-PYMBT has been investigated for its biochemical and physiological effects, which could lead to potential therapeutic uses.

Scientific Research Applications

Synthesis and Structural Analysis

Benzothiazole derivatives are synthesized through various chemical reactions, offering a glimpse into the potential synthetic pathways that might be relevant for "4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine". For instance, the synthesis of novel N-(5-allyl-7,7-difluoro)-4,5,6,7-tetrahydro-2H-indazol-3-yl)-carboxymides through a Michael addition and Mannich reaction of difluorinated ethyl bromoacetate with a benzotriazole derivative, followed by Dieckmann condensation, showcases the complex synthetic approaches employed in creating fluorinated heterocyclic scaffolds (Revanna et al., 2013).

Chemical Properties and Complexation

The study of the solution properties of a series of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids and related 1,3-thiazolyl or 1,3-benzothiazolyl derivatives, including their influence on the complexation of Zn(II), Mg(II), and Ca(II), highlights the intricate chemical behavior of benzothiazole compounds. These findings emphasize the potential for "4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine" to engage in complex chemical interactions and form multinuclear complexes with metal ions (Matczak-Jon et al., 2010).

Potential Applications

While the specific applications of "4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine" were not directly identified in the research literature, the exploration of related benzothiazole derivatives offers insights into potential areas of application. These could include the development of fluorescent sensors, as demonstrated by the synthesis of a new ligand for dopamine detection, showcasing the utility of benzothiazole derivatives in bio-sensing and analytical chemistry applications (Khattar & Mathur, 2013).

properties

IUPAC Name

4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3S/c14-9-4-10(15)12-11(5-9)19-13(18-12)17-7-8-2-1-3-16-6-8/h1-6H,7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZFGGVLRHLOMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC3=C(C=C(C=C3S2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 5
Reactant of Route 5
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 6
Reactant of Route 6
4,6-difluoro-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.